molecular formula C5H6Br2N2 B102120 4,5-Dibromo-1,2-dimethyl-1H-imidazole CAS No. 16954-05-5

4,5-Dibromo-1,2-dimethyl-1H-imidazole

Cat. No.: B102120
CAS No.: 16954-05-5
M. Wt: 253.92 g/mol
InChI Key: IRPMMLNFWNJAMH-UHFFFAOYSA-N
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Description

4,5-Dibromo-1,2-dimethyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H6Br2N2. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to an imidazole ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

4,5-Dibromo-1,2-dimethyl-1H-imidazole has several applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole typically involves the bromination of 1,2-dimethylimidazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4 and 5 positions of the imidazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1,2-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce complex organic molecules with extended conjugation .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1,2-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall effects .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-1,2-dimethyl-1H-imidazole is unique due to the presence of two bromine atoms at the 4 and 5 positions, which significantly enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

4,5-dibromo-1,2-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPMMLNFWNJAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307444
Record name 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16954-05-5
Record name 16954-05-5
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Record name 4,5-Dibromo-1,2-dimethyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-1,2-dimethyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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